BenchChemオンラインストアへようこそ!

6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid

DHODH inhibition Enzyme kinetics Immunosuppression

6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative within the brequinar class of dihydroorotate dehydrogenase (DHODH) inhibitors. It features a 6-fluoro substituent on the quinoline core and a 4-phenoxyphenyl moiety linked via an oxygen heteroatom at the 2-position.

Molecular Formula C23H16FNO3
Molecular Weight 373.4 g/mol
CAS No. 96187-36-9
Cat. No. B12879084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid
CAS96187-36-9
Molecular FormulaC23H16FNO3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C23H16FNO3/c1-14-21(23(26)27)19-13-16(24)9-12-20(19)25-22(14)15-7-10-18(11-8-15)28-17-5-3-2-4-6-17/h2-13H,1H3,(H,26,27)
InChIKeyODILYAYKQDDXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid (CAS: 96187-36-9) – A Heteroatom-Linked Brequinar Analog for DHODH-Targeted Procurement


6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative within the brequinar class of dihydroorotate dehydrogenase (DHODH) inhibitors. It features a 6-fluoro substituent on the quinoline core and a 4-phenoxyphenyl moiety linked via an oxygen heteroatom at the 2-position [1]. This compound inhibits human DHODH with a Ki of 29 nM, determined by measuring inhibition of orotate formation from radiolabeled dihydroorotate using partially purified DHODase from human liver [2].

Why Generic Brequinar Analogs Cannot Substitute for 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic Acid in DHODH Studies


Quinoline-4-carboxylic acid DHODH inhibitors present diverse activity profiles and physicochemical properties driven by variations in the 2-aryl substituent [1]. Brequinar (2-fluorobiphenyl) and the target compound (4-phenoxyphenyl) occupy the same DHODH binding pocket yet differ in atomic composition, bond topology, and synthetic handle. These differences preclude simple interchangeability in enzyme assays, cellular models, and medicinal chemistry campaigns [2]. The quantitative evidence below demonstrates the specific dimensions along which this compound differs from its closest structural comparators, enabling informed selection for procurement and research use.

Quantitative Differentiation Evidence for 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic Acid vs. Its Closest Analogs


DHODH Inhibitory Potency: Comparable to Brequinar Despite Distinct 2-Aryl Topology

The target compound inhibits human DHODH with a Ki of 29 nM, determined by measuring orotate formation from radiolabeled dihydroorotate using partially purified DHODase from human liver [1]. Brequinar, the prototypical quinoline-4-carboxylic acid DHODH inhibitor, exhibits a Ki of 27.4 ± 1.6 nM under comparable assay conditions [2]. The difference of approximately 1.6 nM (target 5.8% less potent) demonstrates that the phenoxyphenyl ether substitution maintains near-equivalent enzyme inhibition while providing a structurally distinct pharmacophore with unique derivatization potential.

DHODH inhibition Enzyme kinetics Immunosuppression

Lipophilicity Parity with Brequinar: Ether Linkage Does Not Increase logP

The target compound has a computed logP of 5.84 , while brequinar's computed logP is 5.85 [1]. The nearly identical calculated lipophilicities (ΔlogP ≈ 0.01) demonstrate that the oxygen heteroatom linker does not increase hydrophobicity relative to the parent biphenyl system, preserving drug-likeness parameters. This parity indicates that the phenoxyphenyl substitution does not compromise passive membrane permeability while introducing a polarizable oxygen atom that can participate in distinct hydrogen-bonding interactions.

Lipophilicity Drug-likeness Physicochemical properties

SAR Baseline: 29-Fold Potency Improvement Achievable via Substitution on the Phenoxyphenyl Ring

The target compound served as a structural template for the development of C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid), which achieves an IC50 of 1 nM against human DHODH and EC50 values of 2 nM (VSV) and 41 nM (WSN-Influenza) in viral replication assays [1]. This 29-fold improvement in enzyme potency over the parent scaffold (Ki = 29 nM) demonstrates that the phenoxyphenyl architecture is amenable to productive substitution. The target compound thus represents a validated, modifiable starting point for medicinal chemistry campaigns.

Structure-activity relationship DHODH optimization Antiviral drug discovery

Heteroatom-Linked Biphenyl Architecture: Distinct Synthetic Handle vs. Carbon-Linked Brequinar

Brequinar features a direct carbon-carbon biaryl bond between its two terminal phenyl rings, whereas the target compound incorporates an oxygen heteroatom linking the phenyl rings (4-phenoxyphenyl) [1]. This ether linkage provides a chemically orthogonal synthetic handle enabling diversification strategies—such as O-alkylation, O-arylation, or ether cleavage—that are inaccessible to carbon-linked biphenyl systems. While standardized synthetic efficiency metrics (step-count, overall yield) specific to these compounds are not publicly available in peer-reviewed literature, the presence of the ether bond offers a chemically distinct entry point for analog library synthesis [2].

Synthetic chemistry Ether linkage Chemical diversification

Recommended Application Scenarios for 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic Acid Based on Quantified Evidence


DHODH Inhibitor Lead Optimization and SAR Campaigns

The target compound's well-characterized DHODH Ki (29 nM) and its documented role as a parent scaffold for the highly potent analog C44 (IC50 = 1 nM) make it an ideal starting point for structure-guided optimization programs aimed at developing next-generation DHODH inhibitors [1]. Its ether-linked biphenyl architecture provides a synthetic handle for rapid analog generation, enabling iterative SAR exploration cycles [2].

Antiviral Drug Discovery Targeting Host Pyrimidine Biosynthesis

The target scaffold's demonstrated capacity for optimization to antiviral efficacy (C44 achieves EC50 of 2 nM against VSV and 41 nM against WSN-Influenza) supports its use as a chemical template in host-directed antiviral programs [1]. Researchers procuring this compound gain access to a validated entry point for developing DHODH-dependent antiviral agents that target host rather than viral proteins, potentially reducing resistance development.

Development of DHODH Chemical Probes for Pyrimidine Metabolism Studies

With near-equipotent DHODH inhibition relative to brequinar (Ki 29 nM vs. 27.4 nM) and comparable lipophilicity (logP 5.84 vs. 5.85), the target compound is suitable as an alternative chemical probe for dissecting pyrimidine de novo biosynthesis pathways [2]. Its distinct 2-aryl topology offers a structurally orthogonal tool compound useful for confirming target engagement and ruling out scaffold-specific off-target effects [3].

Immunosuppressive Agent Research and Autoimmune Disease Models

As a member of the brequinar class of DHODH inhibitors with validated immunosuppressive activity, the target compound can be deployed in preclinical models of organ transplantation rejection, graft-versus-host disease, and autoimmune conditions such as rheumatoid arthritis and psoriasis [3]. Its ether-linked structure may offer differentiated metabolic stability or tissue distribution profiles compared to brequinar, though direct comparative pharmacokinetic data remain unpublished.

Quote Request

Request a Quote for 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.